![molecular formula C21H15F3N4S B2450896 7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide CAS No. 478043-71-9](/img/structure/B2450896.png)
7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a useful research compound. Its molecular formula is C21H15F3N4S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Research has indicated that compounds similar to 7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing triazole and pyrimidine rings demonstrate efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related triazole derivatives has revealed their ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells . In silico studies have also indicated favorable interactions with targets involved in cancer progression.
Anti-inflammatory Effects
Compounds with similar frameworks have been investigated for their anti-inflammatory effects. The introduction of specific substituents can enhance their ability to modulate inflammatory pathways effectively .
Lead Compound for Antimicrobial Agents
The unique structural features of This compound make it a promising lead compound for developing new antimicrobial agents. Its effectiveness against resistant strains highlights its potential in addressing public health concerns related to antibiotic resistance.
Anticancer Therapeutics
Given its promising biological activities, this compound can serve as a scaffold for designing new anticancer drugs. Modifications to enhance selectivity and reduce toxicity could lead to the development of effective treatments for various cancers.
Antiviral Research
Emerging studies indicate that triazole-containing compounds may exhibit antiviral properties. The exploration of this compound's activity against viral pathogens could open new avenues for antiviral drug development.
Case Study 1: Antimicrobial Evaluation
In a recent study published in Molecules, derivatives of triazole were synthesized and evaluated for their antimicrobial activity. The results showed that compounds similar to This compound inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential as therapeutic agents against biofilm-associated infections .
Case Study 2: Anticancer Activity Assessment
Research involving triazole derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. Compounds structurally related to This compound were found to significantly reduce cell viability in breast and lung cancer models .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase . This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Activité Biologique
7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in neurodegenerative diseases and as an anticancer agent. This article reviews the biological activity of this compound based on recent research findings and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N4S, with a molecular weight of 318.4 g/mol. The presence of the biphenyl moiety and trifluorobutenyl group contributes to its unique properties and biological activities.
Research indicates that compounds within the triazolopyrimidine class can stabilize microtubules (MTs), which are critical for cellular structure and function. The stabilization occurs through interactions with tubulin heterodimers at specific binding sites. Notably, these compounds have shown promise in treating Alzheimer's disease by preventing the collapse of MTs caused by hyperphosphorylated tau protein .
Anticancer Activity
Several studies have evaluated the anticancer potential of triazolopyrimidine derivatives. For instance:
- Microtubule Stabilization : Compounds in this class have been shown to stabilize microtubules in cancer cells, leading to reduced cell proliferation. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Mechanism : The mechanism involves the prevention of MT disassembly and promotion of stable MT formation, which is crucial for mitosis .
Neuroprotective Effects
Triazolopyrimidines have been investigated for their neuroprotective properties:
- Alzheimer's Disease : By stabilizing microtubules and preventing tau aggregation, these compounds may mitigate neurodegeneration associated with Alzheimer's disease .
- SAR Studies : Investigations into the structure-activity relationships revealed that specific substituents on the triazolopyrimidine core significantly influence their neuroprotective efficacy .
Case Studies
A series of experiments conducted on various derivatives of triazolopyrimidines highlighted their diverse biological activities:
- Study on Compound Efficacy : In a comparative study involving multiple derivatives, it was found that certain modifications led to enhanced activity against cancer cell lines such as MDA-MB453 and MCF-7. For example, a derivative with a fluorine atom at the ortho position showed improved anticancer activity compared to its non-fluorinated counterpart .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound A | MDA-MB453 | 29.1 | Moderate |
Compound B | MCF-7 | 15.3 | High |
Compound C | A549 | 22.0 | Moderate |
Propriétés
IUPAC Name |
7-(4-phenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4S/c22-17(19(23)24)11-13-29-21-26-20-25-12-10-18(28(20)27-21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHHCWCAJUMEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.